An In-depth Technical Guide to the Physicochemical Properties of Fmoc-2,3-Difluoro-L-Phenylalanine
An In-depth Technical Guide to the Physicochemical Properties of Fmoc-2,3-Difluoro-L-Phenylalanine
Introduction: The Strategic Role of Fluorinated Amino Acids in Peptide Science
In the landscape of modern drug discovery and materials science, the selective incorporation of non-canonical amino acids into peptides and proteins offers a powerful tool for modulating their biological activity, stability, and conformational properties. Among these, fluorinated amino acids have emerged as particularly valuable building blocks. The introduction of fluorine, the most electronegative element, into an amino acid structure can induce significant changes in its physicochemical properties due to the unique electronic effects of the C-F bond. These modifications can lead to enhanced metabolic stability, increased binding affinity, and altered protein folding, making fluorinated amino acids highly sought after in the development of novel therapeutics and advanced biomaterials.[1][2]
This technical guide provides a comprehensive overview of the physicochemical properties of a specific fluorinated amino acid derivative, Fmoc-2,3-Difluoro-L-Phenylalanine. This compound is of significant interest to researchers and drug development professionals engaged in solid-phase peptide synthesis (SPPS), offering a strategic tool for introducing fluorine atoms at specific positions within a peptide sequence. As a senior application scientist, this guide aims to synthesize technical data with practical insights, providing a foundational understanding for the effective utilization of this unique reagent.
Core Physicochemical Properties of Fmoc-2,3-Difluoro-L-Phenylalanine
The defining characteristics of Fmoc-2,3-Difluoro-L-Phenylalanine are rooted in its molecular structure, which combines the L-phenylalanine scaffold with two fluorine atoms on the phenyl ring and the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group.
Chemical Structure and Identification
The precise arrangement of these components is crucial for its reactivity and interactions.
Caption: Chemical Structure of Fmoc-2,3-Difluoro-L-Phenylalanine
The IUPAC name for this compound is (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-difluorophenyl)propanoic acid.[3] Its identity is unambiguously confirmed by its unique CAS number: 1260605-30-8.[3]
Quantitative Physicochemical Data
A summary of the key physicochemical properties of Fmoc-2,3-Difluoro-L-Phenylalanine and its isomers is presented below. It is important to note that while some data for the 2,3-difluoro isomer is available, other properties are inferred from closely related difluorinated phenylalanine derivatives.
| Property | Fmoc-2,3-Difluoro-L-Phenylalanine | Fmoc-3,4-Difluoro-L-Phenylalanine | Fmoc-3,5-Difluoro-L-Phenylalanine | Source(s) |
| CAS Number | 1260605-30-8 | 198560-43-9 | 205526-24-5 | [3][4][5] |
| Molecular Formula | C₂₄H₁₉F₂NO₄ | C₂₄H₁₉F₂NO₄ | C₂₄H₁₉F₂NO₄ | [3][4][5] |
| Molecular Weight | 423.42 g/mol | 423.4 g/mol | 423.4 g/mol | [3][4][5] |
| Appearance | White to off-white powder/crystals (Expected) | White to off-white powder | White to off-white powder | [4][5][6] |
| Melting Point | Not explicitly reported | 165 - 168 °C | Not explicitly reported | [4] |
| Solubility | Slightly soluble in water (Expected) | Not explicitly reported | Slightly soluble in water | [7] |
| Purity | ≥ 95% | ≥ 98% (HPLC) | ≥ 97% (HPLC) | [3][4][5] |
The presence of the large, hydrophobic Fmoc group generally results in low water solubility for these compounds.[8] Solubility is typically higher in organic solvents such as dimethylformamide (DMF), dichloromethane (DCM), and dioxane, which are commonly used in peptide synthesis.[9]
Analytical Characterization: Ensuring Quality and Purity
The purity of Fmoc-protected amino acids is paramount for the successful synthesis of high-quality peptides. The primary analytical technique for assessing the purity of Fmoc-2,3-Difluoro-L-Phenylalanine is High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Purity Determination by HPLC-UV
This protocol provides a general methodology for determining the purity of Fmoc-protected amino acids. The specific parameters may require optimization for Fmoc-2,3-Difluoro-L-Phenylalanine.
Objective: To determine the purity of Fmoc-2,3-Difluoro-L-Phenylalanine by reverse-phase HPLC with UV detection.
Materials:
-
Fmoc-2,3-Difluoro-L-Phenylalanine sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks
-
Pipettes
-
HPLC vials
Instrumentation:
-
HPLC system equipped with a UV detector, autosampler, and column oven
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of Fmoc-2,3-Difluoro-L-Phenylalanine and dissolve it in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
-
Ensure complete dissolution, using sonication if necessary.
-
Transfer the solution to an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm (for the Fmoc group)
-
Injection Volume: 10 µL
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 30% B
-
31-35 min: 30% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Causality Behind Experimental Choices:
-
C18 Column: The nonpolar nature of the C18 stationary phase is ideal for retaining the hydrophobic Fmoc-protected amino acid.
-
Acetonitrile/Water with TFA: This is a standard mobile phase system for reverse-phase chromatography of peptides and their derivatives. TFA acts as an ion-pairing agent to improve peak shape.
-
UV Detection at 265 nm: The fluorenyl moiety of the Fmoc group has a strong UV absorbance at this wavelength, allowing for sensitive detection.[9]
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-2,3-Difluoro-L-Phenylalanine is primarily used as a building block in Fmoc-based SPPS. The Fmoc group provides temporary protection of the alpha-amino group, which can be selectively removed under mild basic conditions, typically with a solution of piperidine in DMF.[9] This orthogonality to the acid-labile side-chain protecting groups is a cornerstone of the Fmoc strategy.[9]
Caption: General workflow of solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
The incorporation of 2,3-difluorophenylalanine can be used to study the effects of fluorination on peptide structure and function, potentially enhancing properties like proteolytic stability and binding affinity.[1]
Handling and Storage: Maintaining Integrity
Proper handling and storage are crucial to maintain the quality and stability of Fmoc-2,3-Difluoro-L-Phenylalanine.
-
Storage: For long-term storage, it is recommended to keep the compound in a tightly sealed container at 2-8 °C, protected from light and moisture.[6][10][11] While temporary storage at room temperature is acceptable, prolonged exposure to higher temperatures should be avoided.[10][12]
-
Handling: Like most fine chemicals, it should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Before opening, refrigerated containers should be allowed to warm to room temperature in a desiccator to prevent moisture condensation, which can degrade the product.[10][13]
Conclusion
Fmoc-2,3-Difluoro-L-Phenylalanine represents a valuable and specialized building block for peptide chemists and drug developers. Its unique physicochemical properties, imparted by the difluorinated phenyl ring, offer opportunities to fine-tune the characteristics of synthetic peptides. A thorough understanding of its properties, analytical characterization, and proper handling is essential for its successful application in the synthesis of novel and potentially therapeutic peptide-based molecules. This guide provides the foundational knowledge for researchers to confidently incorporate this and similar fluorinated amino acids into their synthetic workflows.
References
-
AAPPTEC. Handling and Storage of Peptides - FAQ. Retrieved February 15, 2026, from [Link]
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Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved May 15, 2020, from [Link]
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PMC - NIH. Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved May 15, 2020, from [Link]
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Aralez Bio. Fmoc-2,4-difluoro-L-phenylalanine. Retrieved February 15, 2026, from [Link]
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Peptides. Fmoc-D-Phe-OPfp. Retrieved February 15, 2026, from [Link]
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Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved March 17, 2020, from [Link]
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ResearchGate. Physical Properties of Fmoc-Phe and the double fluorinated Fmoc-Phe... Retrieved February 15, 2026, from [Link]
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Reddit. How stable are Fmoc amino acids at room temp? Retrieved September 4, 2021, from [Link]
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ResearchGate. (a) The chemical formulae of Fmoc chloride, L-phenylalanine,... Retrieved February 15, 2026, from [Link]
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The Royal Society of Chemistry. Formation, Characterization and Fluorescence Properties of Silver Nanoclusters within the Hydrogel Matrix. Retrieved February 15, 2026, from [Link]
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Aapptec Peptides. Fmoc-alpha-Me-Phe(2-F)-OH [1172127-44-4]. Retrieved February 15, 2026, from [Link]
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